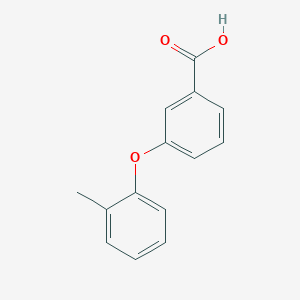

3-(2-甲基苯氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Methylphenoxy)benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.24 .

Synthesis Analysis

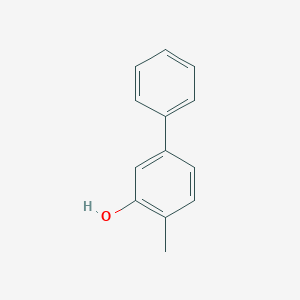

The synthesis of 3-(2-Methylphenoxy)benzoic acid can be achieved through various methods. For instance, one method involves an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol . This reaction was carried out to investigate the effect of substitution position and pattern on the solid-state behavior of 2-phenoxybenzoic acids .Molecular Structure Analysis

The InChI code for 3-(2-Methylphenoxy)benzoic acid is 1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.科学研究应用

蛋白质组学研究

3-(2-甲基苯氧基)苯甲酸: 被用作蛋白质组学研究中的生化工具 。它有助于研究蛋白质表达、修饰和相互作用,这对理解细胞过程和疾病机制至关重要。

药物化学

酚类化合物,包括3-(2-甲基苯氧基)苯甲酸的衍生物,在药物化学中具有治疗潜力。 它们正在被研究以了解其抗氧化、抗菌和心脏保护作用等 。

农业化学

在农业中,3-(2-甲基苯氧基)苯甲酸衍生物可以参与除草剂和杀虫剂的开发。 它们在生物修复技术(如生物修复、植物修复和根际修复)中的作用对于从环境中去除污染物也很重要 。

材料科学

这种化合物是合成具有热稳定性和阻燃性等特性的材料的基石。 它用于生产塑料、粘合剂和涂料,提高了它们的质量和耐用性 。

环境科学

3-(2-甲基苯氧基)苯甲酸: 在环境科学中发挥作用,特别是在除草剂污染的研究和修复中。 它是开发从生态系统中消除有害化学物质的环保方法的一部分 。

生物化学和药理学

在生物化学中,3-(2-甲基苯氧基)苯甲酸参与合成具有潜在生物活性的复杂分子,包括抗肿瘤和抗炎作用。 在药理学中,其衍生物正在被研究以了解其激活受体和酶的能力,这可能导致新药开发 。

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and release to the environment .

未来方向

Phenol derivatives, such as 3-(2-Methylphenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups . These compounds could have important applications in various industries, including plastics, adhesives, and coatings, and as antioxidants, ultraviolet absorbers, and flame retardants .

作用机制

Target of Action

It is known that phenoxy herbicides, which share a similar structure with this compound, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

Phenoxy herbicides, including 3-(2-Methylphenoxy)benzoic acid, induce rapid, uncontrolled growth in broad-leaf plants, a phenomenon often referred to as "growing to death" . This suggests that 3-(2-Methylphenoxy)benzoic acid may interact with its targets in a similar manner, leading to significant changes in the target organisms.

Biochemical Pathways

It is known that the shikimate pathway is crucial for the biosynthesis of phenolic acids . Therefore, it is plausible that this compound may influence this pathway or others related to it.

Pharmacokinetics

It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(2-Methylphenoxy)benzoic acid may have similar pharmacokinetic properties.

Result of Action

Related compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Methylphenoxy)benzoic acid. For instance, phenoxy herbicides can exert a negative effect on aquatic organisms . Therefore, the environmental context in which this compound is used or found can significantly impact its effects.

生化分析

Biochemical Properties

It is known that benzoic acid derivatives, such as 3-(2-Methylphenoxy)benzoic acid, can participate in various reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Cellular Effects

It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that benzoic acid derivatives can have various effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that benzoic acid derivatives can be involved in various metabolic pathways, potentially interacting with various enzymes and cofactors .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

属性

IUPAC Name |

3-(2-methylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEYEGNTRDVDCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394892 |

Source

|

| Record name | 3-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135611-26-6 |

Source

|

| Record name | 3-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)